molecular formula C14H16N2O5 B1409255 Ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 1803573-09-2

Ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B1409255
CAS No.: 1803573-09-2
M. Wt: 292.29 g/mol
InChI Key: QWCLMDAHKVYOCG-UHFFFAOYSA-N
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Description

Ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate (CAS: 1803573-09-2) is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with ethoxycarbonyl groups at positions 3 and 6. Its molecular formula is C₁₄H₁₆N₂O₅, with a molecular weight of 292.29 g/mol and a purity of ≥95% . The 8-position substitution includes a 2-ethoxy-2-oxoethoxy moiety, which distinguishes it from other derivatives. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for developing bioactive molecules targeting receptors like the constitutive androstane receptor (CAR) .

Properties

IUPAC Name

ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-3-19-12(17)9-21-11-6-5-7-16-10(8-15-13(11)16)14(18)20-4-2/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCLMDAHKVYOCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CN2C1=NC=C2C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Multi-step Synthesis

Starting Materials & Initial Steps:

  • The synthesis typically begins with 2-aminopyridine derivatives and ethyl 2-halogenated-3-oxobutanoates (e.g., ethyl 2-chloroacetoacetate).
  • The initial step involves condensation reactions, often facilitated by bases such as sodium bicarbonate, and solvents like ethanol or acetonitrile, under reflux conditions. This step forms the imidazo[1,2-a]pyridine core via nucleophilic substitution and cyclization.

Key Reaction Conditions:

Parameter Typical Range Notes
Solvent Ethanol, Acetonitrile, DMF Ethanol favored for higher yields
Temperature 100°C – 150°C Optimal at ~120°C for microwave-assisted methods
Reaction Time 10 min – 48 h Shorter times with microwave heating

Example:

  • Condensation of 2-aminopyridine with ethyl 2-chloroacetoacetate in ethanol at reflux overnight yields the intermediate imidazo[1,2-a]pyridine-3-carboxylate with moderate yields (~50-70%).

Microwave-Assisted Synthesis (MAOS)

Advantages:

  • Significantly reduces reaction time from hours to minutes.
  • Enhances yields and purity.
  • Facilitates rapid screening of reaction conditions.

Optimized Conditions:

Parameter Optimal Values References
Solvent Ethanol Most effective solvent
Temperature 120°C Achieves highest yields (~75%)
Duration 20 min Rapid formation of desired product
Microwave Power 100 W Consistent with literature

Procedure Highlights:

  • Mix 2-aminopyridine derivatives with ethyl 2-halogenated acetoacetates in ethanol.
  • Subject to microwave irradiation at 120°C for 20 minutes.
  • Post-reaction, precipitate is filtered, washed, and purified via chromatography.

Research Findings:

  • Yields of 3-substituted imidazo[1,2-a]pyridines reach up to 83% under optimized MAOS conditions.
  • The process tolerates various substituents on the pyridine ring, demonstrating versatility.

One-Pot Multi-Component and Ring-Closure Strategies

Recent Developments:

  • Use of copper catalysis to facilitate three-component reactions involving 2-aminopyridines, sulfonyl azides, and terminal ynones.
  • Formation of highly functionalized imidazo[1,2-a]pyridine derivatives via CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) followed by ring cleavage and cyclization.

Key Features:

Parameter Conditions Outcomes
Catalyst CuI (Copper I) Promotes cyclization
Solvent Ethanol Solvent of choice
Temperature 80°C Efficient ring formation
Reaction Time 6 h High yields (~83%)

Mechanistic Insight:

  • The process involves initial formation of a metallated triazole intermediate.
  • Ring cleavage leads to reactive α-acyl- N-sulfonyl ketenimine.
  • Nucleophilic addition and oxidative coupling produce the target compound.

Advantages:

  • One-pot operation reduces purification steps.
  • Mild conditions and high yields make it suitable for library synthesis.

Microwave-Assisted Synthesis of Related IPCEs

Alternative Approach:

  • Condensation of ethyl 2-halogenated-3-oxobutanoates with 2-aminopyridines under microwave irradiation.
  • Hydrolysis of ester groups to obtain carboxylic acids.

Optimized Conditions:

Parameter Values Results
Solvent Ethanol High yields (~75%)
Temperature 120°C Efficient cyclization
Duration 10-20 min Rapid synthesis

Note:

  • Microwave-assisted hydrolysis in alkali solution further simplifies the process, enabling rapid conversion to the acid form.

Data Summary Table of Preparation Methods

Method Starting Materials Key Conditions Reaction Time Yield Notes
Conventional Reflux 2-aminopyridine + ethyl 2-chloroacetoacetate Ethanol, reflux 12–48 h 50–70% Longer duration, batch process
Microwave-Assisted 2-aminopyridine + ethyl 2-halogenated acetoacetate Ethanol, 120°C, 20 min 20 min 75–83% Faster, higher yield
Copper-Catalyzed 2-aminopyridine + sulfonyl azides + ynones CuI, ethanol, 80°C 6 h 83% Multi-component, one-pot
Microwave Hydrolysis Ethyl 2-chlorobutanoate derivatives Alkali, 120°C, 10–20 min 10–20 min 75% Rapid ester hydrolysis

Research Findings and Notes

  • Efficiency & Scalability: Microwave-assisted protocols significantly enhance reaction efficiency, making them suitable for large-scale synthesis.
  • Versatility: The methods accommodate various substituents on the pyridine ring, allowing for structural diversification.
  • Environmental Considerations: Ethanol is the preferred solvent due to its benign nature and effectiveness.
  • Catalysis: Copper catalysis introduces a versatile pathway for complex derivatives, expanding the chemical space accessible via these methods.
  • Purification: Crude products often require chromatography, but high-yield reactions sometimes precipitate directly, simplifying purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemical Applications

Ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate serves as a versatile building block in organic synthesis. Its applications include:

  • Synthesis of Derivatives : It is utilized as a precursor in the synthesis of more complex molecules, particularly in the development of novel imidazo[1,2-a]pyridine derivatives which have shown promising biological activities.
  • Coordination Chemistry : The compound can act as a ligand in coordination complexes, enhancing the properties of metal ions for catalysis and material science applications.

Biological Applications

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of imidazo[1,2-a]pyridines possess significant antimicrobial effects against a range of pathogens. This compound is being investigated for its potential in developing new antimicrobial agents.
  • Anticancer Activity : Preliminary research suggests that this compound may interact with key biological targets involved in cancer progression. Its structural features are conducive to modifications that enhance its efficacy as an anticancer agent .

Medicinal Applications

The therapeutic potential of this compound is under extensive investigation:

  • Neurological Disorders : The compound is being explored for its ability to modulate neurological pathways, potentially offering new treatments for conditions such as Parkinson's disease and Alzheimer's disease .
  • Infectious Diseases : Its efficacy against various infectious agents is being studied, aiming to develop new treatments that could address drug resistance issues in current therapies.

Industrial Applications

In the industrial sector, this compound finds utility in:

  • Material Science : The compound is being evaluated for its properties in developing new materials with specific electronic and optical characteristics. Its unique structure allows for modifications that can tailor these properties for applications in electronics and photonics.

Case Study 1: Antimicrobial Activity

Research conducted on various derivatives of imidazo[1,2-a]pyridines demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound was included in these studies and showed promising results when tested against multiple strains.

Case Study 2: Anticancer Efficacy

A study published in a peer-reviewed journal highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives including this compound. The research indicated that these compounds could induce apoptosis in cancer cell lines through specific signaling pathways.

Mechanism of Action

The mechanism of action of ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

Ethyl 6-bromo-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate
  • Molecular Formula : C₁₄H₁₅BrN₂O₅
  • Molecular Weight : 371.20 g/mol
  • Key Features: Bromine at position 6 increases molecular weight and polarizability compared to the parent compound. This substitution enhances electrophilic reactivity, making it suitable for cross-coupling reactions.
Ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate
  • Molecular Formula : C₁₄H₁₅ClN₂O₅
  • Molecular Weight : 326.74 g/mol
  • Key Features : Chlorine substitution at position 6 offers a balance between reactivity and stability. This derivative is actively used in medicinal chemistry, with CAS 1807348-42-0 listed as a pharmaceutical intermediate .

Table 1: Halogen-Substituted Analogs

Compound Substituent Molecular Weight (g/mol) Reactivity Profile Application
Parent Compound None 292.29 Moderate CAR agonist synthesis
6-Bromo Derivative Br 371.20 High (discontinued) Cross-coupling reactions
6-Chloro Derivative Cl 326.74 Moderate Pharmaceutical intermediate

Trifluoromethyl-Substituted Derivatives

Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
  • Molecular Formula : C₁₁H₈BrF₃N₂O₂
  • Molecular Weight : 349.10 g/mol
  • Key Features : The trifluoromethyl group at position 2 introduces strong electron-withdrawing effects, enhancing metabolic stability and binding affinity in drug candidates. Bromine at position 8 further diversifies reactivity .
Ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
  • Molecular Formula : C₁₂H₁₁F₃N₂O₂
  • Molecular Weight : 284.23 g/mol
  • Key Features : Methyl and trifluoromethyl groups synergize to improve lipophilicity, critical for blood-brain barrier penetration in CNS-targeted drugs .

Table 2: Trifluoromethyl-Substituted Analogs

Compound Substituents Molecular Weight (g/mol) Key Property
8-Bromo-2-CF₃ Derivative Br, CF₃ 349.10 High electrophilicity
8-Methyl-2-CF₃ Derivative CH₃, CF₃ 284.23 Enhanced lipophilicity

Benzyloxy-Substituted Derivatives

Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylate
  • Molecular Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 310.35 g/mol
  • Key Features : The benzyloxy group at position 8 increases steric bulk and lipophilicity, favoring interactions with hydrophobic protein pockets. This derivative is used in antimicrobial agent synthesis .

Biological Activity

Ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate is a compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H16N2O5
  • Molecular Weight : 292.29 g/mol
  • CAS Number : 1803573-09-2

The compound features an imidazo[1,2-a]pyridine core with an ethyl ester and an ethoxy-oxoethoxy substituent, contributing to its unique reactivity and biological profile .

Synthesis Methods

This compound can be synthesized through various methods:

  • Cycloisomerization : Involves the cycloisomerization of N-propargylpyridiniums using sodium hydroxide in an aqueous medium.
  • Condensation Reactions : Typically performed between 2-aminopyridines and α-bromoketones or α-chloroketones under basic conditions to yield high-purity products.

Antimicrobial Activity

Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant antimicrobial properties. For instance, similar derivatives have shown promising results against Mycobacterium tuberculosis (MTB), with low minimum inhibitory concentrations (MICs) reported for certain analogs .

Anticancer Potential

Imidazo[1,2-a]pyridines are also recognized for their anticancer activity. Preliminary studies suggest that this compound may interact with biological targets implicated in cancer pathways. This interaction could potentially inhibit tumor growth or induce apoptosis in cancer cells.

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits low nanomolar MIC values against drug-sensitive and resistant MTB strains.
AnticancerPotential to inhibit cancer cell proliferation through targeted interactions with cellular pathways.
Anti-inflammatorySome derivatives show anti-inflammatory effects in vitro, indicating broader therapeutic potential.

The mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in disease pathways. Molecular docking studies could provide insights into binding affinities and interaction dynamics.

Future Research Directions

Further research is warranted to explore:

  • In Vivo Studies : To assess the efficacy and safety profiles in animal models.
  • Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.
  • Structural Modifications : To enhance biological activity and selectivity against targeted diseases.

Q & A

Q. What are the optimized synthetic methods for Ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate?

The compound can be synthesized via Friedel-Crafts acylation using Lewis acid catalysis, which ensures high yield (up to 76% in optimized conditions) and purity. Key steps include:

  • Reaction of aminopyridines with chloro ketones followed by cyclization.
  • Use of catalytic In(OTf)₃ or similar Lewis acids to enhance regioselectivity.
  • Solvent optimization (e.g., DMF or CH₃CN) to avoid heterogeneous mixtures .

Q. How is the compound structurally characterized?

Structural confirmation relies on:

  • X-ray crystallography : Monoclinic crystal system (P21/c) with unit cell parameters (e.g., a = 8.189 Å, b = 15.821 Å, c = 11.884 Å) .
  • Spectroscopy : ¹H/¹³C NMR (e.g., δ 1.3–1.4 ppm for ethyl groups, δ 7.0–8.5 ppm for aromatic protons), HRMS (e.g., [M+H]⁺ = 307.03034), and IR (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. What analytical techniques are critical for purity assessment?

  • HPLC : ≥98% purity under reverse-phase conditions.
  • TLC/melting point analysis : Used for preliminary screening (e.g., melting range 243–245°C for related derivatives) .

Advanced Research Questions

Q. What mechanistic insights exist for reactions involving this compound?

  • Dimroth rearrangement : Observed during hydrolysis/amidation steps, leading to isomerization of carboxylate groups. This is confirmed via ¹⁵N/¹⁴N-labeled NMR studies .
  • CNDO/2 calculations : Predict regioselectivity in nitration reactions, aligning with experimental data (e.g., nitro group placement at C-3 vs. C-6) .

Q. How does the compound interact with biological targets (e.g., PI3K)?

  • HS-173 derivative : Inhibits PI3K/Akt pathway, reducing hepatic stellate cell activation (IC₅₀ ~50 nM). In vivo studies show anti-fibrotic effects via apoptosis induction and fibrotic mediator suppression .
  • Structure-activity relationship (SAR) : Ethyl ester and imidazo[1,2-a]pyridine core are critical for binding affinity; substituents at C-8 modulate solubility and potency .

Q. What strategies resolve contradictions in synthetic yields or product mixtures?

  • Parallel synthesis optimization : Avoids incomplete conversion by using excess reagents (e.g., 2:1 molar ratio of arylaldehydes to aminopyridines) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, while hexane/ethyl acetate mixtures aid crystallization .

Q. How is computational chemistry applied to predict reactivity?

  • CNDO/2 and DFT : Model charge distribution in nitration reactions, identifying electron-deficient positions (e.g., C-3 nitro derivatives form preferentially over C-6) .
  • X-ray-guided modeling : Validates torsional angles (e.g., 55.6° twist in carboxylate groups) to predict conformational stability .

Q. What are the compound’s stability profiles under varying conditions?

  • Thermal stability : Decomposes above 200°C; storage at 2–8°C in inert atmospheres recommended.
  • pH sensitivity : Stable in neutral buffers but hydrolyzes in strong acids/bases (e.g., ester cleavage in 1M NaOH) .

Methodological Considerations

Q. How to design assays for evaluating anti-fibrotic activity?

  • In vitro : Use hepatic stellate cells (HSCs) treated with TGF-β1 to induce fibrosis; measure apoptosis (Annexin V/PI) and collagen secretion (ELISA).
  • In vivo : Administer the compound (10–50 mg/kg/day) in rodent CCl₄-induced fibrosis models; assess liver histology and serum ALT/AST levels .

Q. What synthetic modifications enhance bioavailability?

  • Prodrug strategies : Replace ethyl ester with methyl or tert-butyl groups to improve metabolic stability.
  • PEGylation : Introduce polyethylene glycol chains at C-8 to increase solubility and half-life .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 2
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Ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate

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